

CELF6 Protein Expression in Brain and Kidney: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CEF6

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Introduction

This technical guide provides a comprehensive overview of the expression, regulation, and function of the CUGBP Elav-Like Family Member 6 (CELF6) protein in the brain and kidney. CELF6, an RNA-binding protein, is implicated in post-transcriptional regulation, including alternative splicing and mRNA stability.^{[1][2]} Understanding its tissue-specific expression and molecular interactions is crucial for elucidating its role in normal physiology and disease. This document summarizes quantitative expression data, details experimental methodologies for its study, and visualizes its known signaling pathways.

Quantitative CELF6 Expression Analysis

CELF6 exhibits robust expression in both the brain and the kidney.^{[1][2][3]} The following tables provide a summary of its expression levels across different regions of these organs, based on RNA sequencing and immunohistochemistry data.

Table 1: CELF6 mRNA Expression in Human Brain and Kidney Cortex (GTEx Data)

Tissue	Brain Region/Kidney Region	Normalized TPM (Transcripts Per Million)
Brain	Amygdala	15.2
Brain	Anterior cingulate cortex (BA24)	12.8
Brain	Caudate (basal ganglia)	14.1
Brain	Cerebellar Hemisphere	2.5
Brain	Cerebellum	2.9
Brain	Cortex	11.5
Brain	Frontal Cortex (BA9)	12.1
Brain	Hippocampus	13.4
Brain	Hypothalamus	16.3
Brain	Nucleus accumbens (basal ganglia)	13.9
Brain	Putamen (basal ganglia)	13.7
Brain	Spinal cord (cervical c-1)	8.9
Brain	Substantia nigra	11.9
Kidney	Cortex	21.4

Data sourced from the Genotype-Tissue Expression (GTEx) Portal. TPM values represent the median expression level.

Table 2: Semi-Quantitative Analysis of CELF6 Protein Expression in Mouse Brain Regions by Immunohistochemistry

Brain Region	Expression Level
Diencephalon	High
Midbrain Neuromodulatory Populations	High
Hindbrain Neuromodulatory Populations	High
Forebrain	Moderate
Cortex	Scattered Intense Signal
Cerebellum	Largely Devoid of Expression

Adapted from a study characterizing Celf6 protein expression in the mouse brain.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible study of CELF6 expression. The following sections provide step-by-step protocols for key experimental techniques.

Western Blotting for CELF6 Detection

This protocol is adapted for the detection of CELF6 in brain and kidney tissue lysates.

- Tissue Lysis:
 - Homogenize fresh or frozen brain or kidney tissue in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.
 - Incubate on ice for 30 minutes, with vortexing every 10 minutes.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
 - Collect the supernatant containing the protein lysate.
- Protein Quantification:

- Determine the protein concentration of the lysate using a BCA (Bicinchoninic acid) assay or Bradford assay according to the manufacturer's instructions.
- Sample Preparation:
 - Mix 20-30 µg of protein with Laemmli sample buffer.
 - Boil the samples at 95-100°C for 5 minutes to denature the proteins.
- SDS-PAGE:
 - Load the denatured protein samples onto a 10% SDS-polyacrylamide gel.
 - Run the gel at 100-120V until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a PVDF (Polyvinylidene difluoride) membrane at 100V for 1-2 hours at 4°C.
- Blocking:
 - Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation:
 - Incubate the membrane with a primary antibody specific for CELF6. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common for polyclonal antibodies.
 - Incubate overnight at 4°C with gentle agitation.
- Washing:
 - Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation:

- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse, depending on the primary antibody host) diluted in blocking buffer (typically 1:5000 to 1:10,000) for 1 hour at room temperature.
- Detection:
 - Wash the membrane three times for 10 minutes each with TBST.
 - Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Immunohistochemistry (IHC) for CELF6 Localization

This protocol is for the localization of CELF6 in formalin-fixed, paraffin-embedded brain and kidney tissue sections.

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 x 5 minutes).
 - Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each).
 - Rinse with distilled water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (pH 6.0) and heating in a microwave or pressure cooker.
 - Allow slides to cool to room temperature.
- Permeabilization and Blocking:
 - Wash slides with PBS (Phosphate-buffered saline).
 - Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
 - Block with 5% normal goat serum in PBS for 1 hour at room temperature.

- Primary Antibody Incubation:
 - Incubate sections with the primary CELF6 antibody diluted in blocking buffer. A starting dilution of 1:200 to 1:500 is recommended for overnight incubation at 4°C.
- Washing:
 - Wash slides three times with PBS.
- Secondary Antibody Incubation:
 - Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted 1:500 in blocking buffer for 1-2 hours at room temperature, protected from light.
- Counterstaining and Mounting:
 - Wash slides three times with PBS.
 - Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole).
 - Mount coverslips with an anti-fade mounting medium.
- Imaging:
 - Visualize the staining using a fluorescence or confocal microscope.

RNA-Seq Data Analysis Workflow for CELF6 Expression Profiling

This workflow outlines the key steps for analyzing RNA sequencing data to quantify CELF6 expression.

- Quality Control of Raw Reads:
 - Use tools like FastQC to assess the quality of the raw sequencing reads.
- Read Trimming and Filtering:

- Remove adapter sequences and low-quality reads using tools such as Trimmomatic or Cutadapt.
- Alignment to a Reference Genome:
 - Align the cleaned reads to a reference genome (e.g., human GRCh38 or mouse GRCm38) using a splice-aware aligner like STAR or HISAT2.
- Quantification of Gene Expression:
 - Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
 - Normalize the raw counts to account for differences in library size and gene length. Common normalization methods include Transcripts Per Million (TPM) and Fragments Per Kilobase of transcript per Million mapped reads (FPKM).
- Differential Expression Analysis (if applicable):
 - For comparing CELF6 expression between different conditions (e.g., brain vs. kidney), use packages like DESeq2 or edgeR in R.

CELF6 Signaling and Molecular Interactions

CELF6 functions primarily by binding to the 3' untranslated regions (3' UTRs) of target mRNAs, thereby influencing their stability and translation.

CELF6-Mediated mRNA Regulation in the Brain

In the central nervous system, CELF6 plays a significant role in regulating the expression of genes involved in synaptic function. CLIP-seq (Cross-linking and Immunoprecipitation followed by sequencing) studies have identified numerous mRNA targets of CELF6 in the brain. CELF6 binding to the 3' UTR of these transcripts often leads to decreased mRNA abundance.

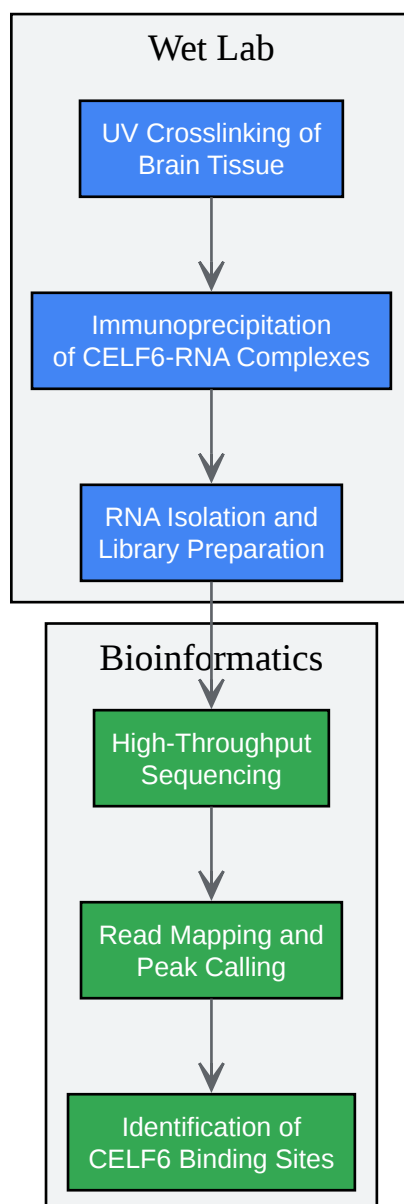


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CELF6-mediated regulation of synaptic gene expression in the brain.

Experimental Workflow for CELF6 Target Identification (CLIP-Seq)

The identification of CELF6's direct mRNA targets is crucial for understanding its function. The CLIP-seq technique is a powerful method for this purpose.

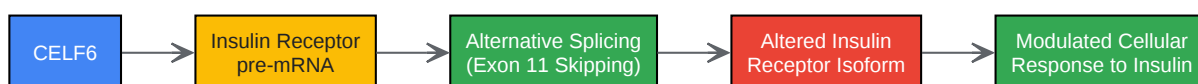


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A simplified workflow for identifying CELF6 mRNA targets using CLIP-Seq.

Potential CELF6 Function in the Kidney

While less is known about the specific signaling pathways of CELF6 in the kidney compared to the brain, it is known to be strongly expressed in this organ. CELF6 has been shown to promote the skipping of exon 11 in the insulin receptor transcript, a known target of CELF activity that is expressed in the kidney. This suggests a role for CELF6 in regulating alternative splicing in renal cells. Additionally, in the context of disease, CELF family members have been implicated in pathways related to renal fibrosis, although the direct role of CELF6 is still under investigation.



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Proposed role of CELF6 in alternative splicing in the kidney.

Conclusion

CELF6 is a key RNA-binding protein with significant expression in the brain and kidney. In the brain, it plays a well-defined role in the post-transcriptional regulation of synaptic gene expression. Its function in the kidney is less characterized but appears to involve the regulation of alternative splicing. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the roles of CELF6 in health and disease. Future studies are warranted to fully elucidate the signaling networks and functional consequences of CELF6 activity in both the brain and the kidney.

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- To cite this document: BenchChem. [CELF6 Protein Expression in Brain and Kidney: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612710#celf6-protein-expression-in-brain-and-kidney]

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